molecular formula C10H6FNO2 B7963292 8-Fluoroisoquinoline-1-carboxylic acid

8-Fluoroisoquinoline-1-carboxylic acid

Cat. No.: B7963292
M. Wt: 191.16 g/mol
InChI Key: SIOFYZBIFCNSBR-UHFFFAOYSA-N
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Description

8-Fluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroisoquinoline-1-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes cyclization reactions, halogen displacement, and subsequent functional group modifications. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Fluoroisoquinoline-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability, leading to improved efficacy and selectivity. The exact pathways involved can vary based on the specific biological system and target .

Comparison with Similar Compounds

Uniqueness: 8-Fluoroisoquinoline-1-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

8-fluoroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOFYZBIFCNSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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